1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-
Description
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoromethyl)- (CAS: 1417353-80-0) is a benzodioxole derivative featuring a trifluoromethyl (-CF₃) group at position 7 and an aldehyde (-CHO) at position 3. Its molecular formula is C₉H₅F₃O₃, with a molar mass of 218.13 g/mol . The trifluoromethyl group confers electron-withdrawing properties, enhancing the compound's stability and influencing its reactivity in synthetic applications, particularly in pharmaceuticals and agrochemicals. This compound is structurally distinct due to the combined effects of the benzodioxole ring and the strong electronegativity of the -CF₃ group, making it a valuable intermediate in organofluorine chemistry .
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2 |
InChI Key |
CWPJHCMWEGNRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 1,3-Benzodioxole-5-carboxaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid, 7-(trifluoroMethyl)-
Reduction: 1,3-Benzodioxole-5-methanol, 7-(trifluoroMethyl)-
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1,3-benzodioxole-5-carboxaldehyde derivatives, emphasizing substituent variations and their implications:
*Estimated based on atomic weights. †Exact mass: 195.0018 .
Structural and Electronic Differences
- Electron-Withdrawing Effects: The -CF₃ group in the target compound is more electronegative than -Cl or -Br, reducing electron density at the benzodioxole ring. This enhances the aldehyde's electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to the chloro or bromo analogs .
Steric Effects :
- -Br (atomic radius ~1.85 Å) introduces greater steric hindrance than -Cl (~0.99 Å) or -CF₃ (~1.32 Å for C-F bonds), affecting regioselectivity in cross-coupling reactions .
- The -Ph group in the 7-methoxy-2-phenyl analog adds significant bulk, which could impede access to the aldehyde group in sterically demanding reactions .
Physicochemical Properties
Lipophilicity :
Thermal Stability :
- Fluorinated derivatives (e.g., -CF₃, -F) generally exhibit higher thermal stability due to strong C-F bonds, which resist degradation under high-temperature conditions .
Biological Activity
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6F3O3
- Molecular Weight : 222.14 g/mol
- Chemical Structure : The compound features a benzodioxole core with a carboxaldehyde group and a trifluoromethyl substituent, which may influence its reactivity and interaction with biological targets.
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- interacts with various biological molecules, influencing several pathways:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
- Cellular Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study evaluating the inhibitory effects on cholinesterases, various derivatives of benzodioxole were synthesized. Among these, 1,3-benzodioxole-5-carboxaldehyde derivatives exhibited significant AChE inhibition rates ranging from 38.5% to 43.02%, indicating potential therapeutic applications in treating Alzheimer's disease .
Case Study 2: Anticancer Properties
A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines. Results demonstrated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction, suggesting its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of 1,3-benzodioxole-5-carboxaldehyde indicate that it is rapidly absorbed and distributed in biological tissues. Toxicological assessments reveal that while the compound shows promising therapeutic effects, it also presents cytotoxicity at higher concentrations. Therefore, careful dosage regulation is crucial for maximizing its therapeutic index while minimizing adverse effects .
Q & A
Basic Research Question
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding with aldehydes). Deposit data in repositories like CCDC (e.g., entry 2120865 for related benzodioxoles) .
- DFT calculations : Model electronic effects of the CF₃ group on the benzodioxole ring’s frontier orbitals. Compare with experimental UV-Vis spectra to validate charge-transfer interactions .
- Solid-state NMR : Use ¹⁹F NMR to assess CF₃ group dynamics and crystallinity .
How can structure-activity relationships (SAR) guide the design of benzodioxole analogs with enhanced bioactivity?
Advanced Research Question
- Electron-withdrawing effects : The CF₃ group increases electrophilicity at the aldehyde position, enabling nucleophilic additions (e.g., hydrazone formation for Schiff base libraries) .
- Substituent positioning : Compare 7-CF₃ vs. 5-CF₃ analogs using docking studies. For example, 7-substituted derivatives in pyridazinone scaffolds showed improved target binding in kinase assays .
- Bioisosteric replacement : Replace the aldehyde with carboxylate or amide groups while retaining CF₃, as seen in PDE inhibitors .
What are the challenges in scaling up the synthesis of 7-trifluoromethyl-1,3-benzodioxole-5-carboxaldehyde?
Advanced Research Question
- Purification bottlenecks : The aldehyde’s reactivity complicates column chromatography. Switch to recrystallization using ethanol/water mixtures, optimized via Hansen solubility parameters .
- CF₃ group stability : Avoid prolonged heating (>100°C) to prevent defluorination. Use microwave-assisted synthesis for shorter reaction times .
- Regulatory compliance : Ensure intermediates (e.g., trifluoromethylbenzoyl chloride) are handled under [危]4-3-III safety protocols due to corrosive and toxic hazards .
How can computational tools predict the metabolic stability of this compound?
Advanced Research Question
- In silico metabolism : Use software like ADMET Predictor™ to simulate Phase I oxidation (e.g., aldehyde dehydrogenase susceptibility) and Phase II glucuronidation .
- Metabolite identification : Cross-reference with LCMS/MS libraries for trifluoromethylated metabolites, focusing on m/z shifts corresponding to hydroxylation (+16) or demethylation (-14) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
